molecular formula C23H22O7 B1650026 (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2S-(2alpha,6aalpha,12aalpha))- CAS No. 110508-97-9

(1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2S-(2alpha,6aalpha,12aalpha))-

Cat. No. B1650026
CAS RN: 110508-97-9
M. Wt: 410.4 g/mol
InChI Key: JFVKWCYZKMUTLH-GRWTVWFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2S-(2alpha,6aalpha,12aalpha))- is a natural product found in Tephrosia pentaphylla with data available.

Scientific Research Applications

Rotenone: Modeling and Implications in Parkinson's Disease

Rotenone, a compound derived from various plant species and structurally related to the chemical , has been extensively used as a pesticide. Significantly, it has been a subject of interest in Parkinson's Disease (PD) research. Rotenone-treated rats have shown similar features to PD, making it a valuable model for studying the disease's mechanisms and potential therapies (Radad et al., 2019).

Rotenone Alpha-oxime: Structural Analysis

A study on Rotenone alpha-oxime, a derivative of the compound, focused on its molecular structure. The findings revealed a V-shaped structure with distinctive ring conformations. Such structural insights are crucial in understanding the chemical's interactions and potential applications in various fields (Yang et al., 2003).

Phelligridins: Cytotoxic Derivatives

Research on Phellinus igniarius, a fungus, led to the discovery of cytotoxic derivatives including pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one. These compounds showed selective cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer research (Mo et al., 2004).

Synthesis of Labeled Compounds for Metabolic Studies

A study synthesized labeled benzofurano[2,3‐b] benzopyran‐6‐one for use in metabolic and other studies. Such syntheses are vital in tracking and understanding the metabolic pathways of similar compounds (Chubachi & Kawano, 1987).

Antimicrobial Screening

Derivatives of furo[3,2-c]benzopyran-4-one were synthesized and screened for antimicrobial activity. Although the compounds did not show significant activity, such research contributes to the understanding of the antimicrobial potential of similar chemical structures (Mulwad & Hegde, 2009).

properties

CAS RN

110508-97-9

Molecular Formula

C23H22O7

Molecular Weight

410.4 g/mol

IUPAC Name

(1S,6S,13S)-13-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one

InChI

InChI=1S/C23H22O7/c1-11(2)16-7-13-15(29-16)6-5-12-21(13)30-20-10-28-17-9-19(27-4)18(26-3)8-14(17)23(20,25)22(12)24/h5-6,8-9,16,20,25H,1,7,10H2,2-4H3/t16-,20-,23-/m0/s1

InChI Key

JFVKWCYZKMUTLH-GRWTVWFQSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC2=C(O1)C=CC3=C2O[C@H]4COC5=CC(=C(C=C5[C@]4(C3=O)O)OC)OC

SMILES

CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC

Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2S-(2alpha,6aalpha,12aalpha))-
Reactant of Route 2
Reactant of Route 2
(1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2S-(2alpha,6aalpha,12aalpha))-
Reactant of Route 3
Reactant of Route 3
(1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2S-(2alpha,6aalpha,12aalpha))-
Reactant of Route 4
Reactant of Route 4
(1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2S-(2alpha,6aalpha,12aalpha))-
Reactant of Route 5
Reactant of Route 5
(1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2S-(2alpha,6aalpha,12aalpha))-
Reactant of Route 6
Reactant of Route 6
(1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2S-(2alpha,6aalpha,12aalpha))-

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